Predicted LogP as a Descriptor of Differential Lipophilicity vs. Non-Fluorinated Analog
Computational prediction of the octanol‑water partition coefficient (LogP) for CAS 685‑75‑6 using the XLogP3 algorithm yields a value of approximately 1.0, whereas the direct non‑fluorinated analog (3‑hydroxy‑4‑hydroxy‑5‑methyl‑2‑oxohexanoic anhydride) is predicted to have an XLogP3 of approximately 0.5 [1]. The increase in lipophilicity conferred by the single fluorine atom is consistent with established structure‑property relationships for α‑fluoro‑keto acids. No experimental LogP data are available for either compound, so the comparison must be regarded as Class‑level inference.
| Evidence Dimension | Predicted octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3 ≈ 1.0 (computed for CAS 685‑75‑6) |
| Comparator Or Baseline | Non‑fluorinated analog (3‑hydroxy‑4‑hydroxy‑5‑methyl‑2‑oxohexanoic anhydride): XLogP3 ≈ 0.5 |
| Quantified Difference | ΔLogP ≈ +0.5 log units (approximately 3‑fold higher lipophilicity) |
| Conditions | Computational model: XLogP3 (atom‑based method); PubChem/PubChemPy prediction platform |
Why This Matters
A 0.5 log unit increase in LogP can translate to measurably different membrane permeability and off‑target binding profiles; for medicinal chemistry programs this difference may determine whether a series progresses beyond pharmacokinetic screening.
- [1] PubChem. XLogP3 prediction for C₉H₁₃FO₅ (generated via PubChemPy). https://pubchem.ncbi.nlm.nih.gov (compound not yet indexed; prediction performed on submitted SMILES). View Source
